

# "6-Bromo-3,3-dimethylindoline" CAS number and properties

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## Compound of Interest

Compound Name: **6-Bromo-3,3-dimethylindoline**

Cat. No.: **B2625481**

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An In-depth Technical Guide to **6-Bromo-3,3-dimethylindoline** for Advanced Research

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with or considering the use of **6-Bromo-3,3-dimethylindoline**. It moves beyond a simple data sheet to provide in-depth context, scientifically grounded protocols, and forward-looking applications for this versatile heterocyclic building block.

## Core Compound Identity and Significance

**6-Bromo-3,3-dimethylindoline**, identified by the CAS Number 158326-85-3, is a halogenated derivative of the indoline scaffold.<sup>[1][2][3][4]</sup> The indoline ring system is a core structural motif in a vast number of natural products and synthetic pharmaceuticals, prized for its unique three-dimensional structure and its ability to interact with a wide range of biological targets.<sup>[5][6]</sup>

The strategic placement of a bromine atom on the benzene ring at the 6-position and gem-dimethyl groups at the 3-position imbues this molecule with specific functionalities crucial for modern drug discovery:

- The Bromine Handle: The bromine atom is not merely a substituent; it is a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of diverse chemical

moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

- The 3,3-Dimethyl Group: This gem-dimethyl substitution prevents oxidation at the 3-position, locking the scaffold in the indoline form and increasing its metabolic stability. It also provides a defined three-dimensional vector, which can be critical for achieving specific and high-affinity interactions within a protein's binding pocket.[7]

The convergence of these features makes **6-Bromo-3,3-dimethylindoline** a "privileged scaffold" – a molecular framework that is predisposed to bind to multiple biological targets, serving as an excellent starting point for the development of novel therapeutics.[5][8]

## Physicochemical Properties and Data

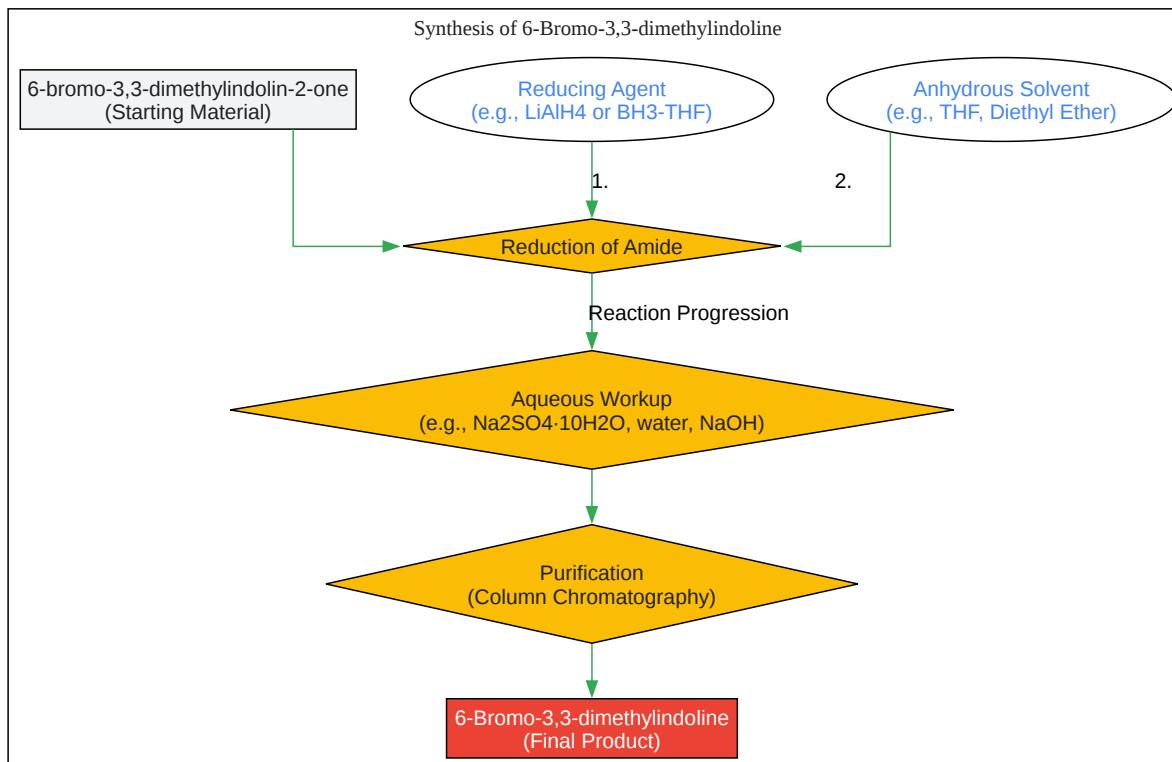
While comprehensive experimental data for **6-Bromo-3,3-dimethylindoline** is not extensively published, its fundamental properties can be tabulated. For comparative context, data for its closely related oxidized analogue, 6-bromo-3,3-dimethylindolin-2-one (CAS: 158326-84-2), is also provided.

Property	6-Bromo-3,3-dimethylindoline	6-bromo-3,3-dimethylindolin-2-one (for comparison)
CAS Number	158326-85-3[1][2][3]	158326-84-2[9]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> BrN[1][2]	C <sub>10</sub> H <sub>10</sub> BrNO[9]
Molecular Weight	226.11 g/mol [1][2]	240.10 g/mol
Appearance	Not specified (likely a solid)	Light Beige to Light Brown Solid[10]
Boiling Point	Not available	333.3 ± 42.0 °C (Predicted)[10]
Storage Conditions	4°C, protect from light; or in a dry, sealed place.[1][2]	Sealed in dry, Room Temperature[10]
Solubility	Not specified	Chloroform (Slightly), DMSO (Slightly)[10]

# Synthesis and Chemical Reactivity

## Proposed Synthetic Workflow

A robust and logical synthetic route to **6-Bromo-3,3-dimethylindoline** is the chemical reduction of its corresponding oxindole, 6-bromo-3,3-dimethylindolin-2-one. The oxindole starting material is commercially available. This transformation is a standard procedure in heterocyclic chemistry, leveraging a powerful reducing agent to convert the amide carbonyl into a methylene group.

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Caption: Proposed workflow for the synthesis of **6-Bromo-3,3-dimethylindoline**.

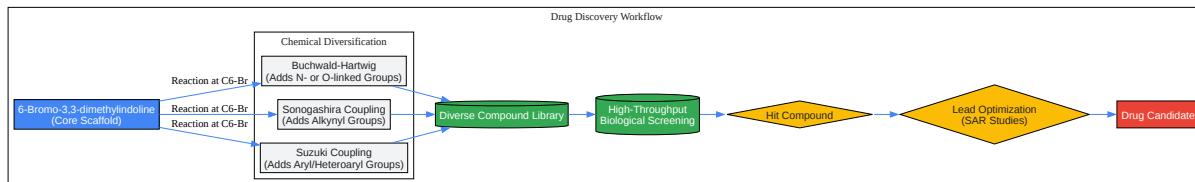
## Representative Experimental Protocol (Non-Validated)

This protocol is illustrative, based on established chemical principles for amide reduction, and should be optimized for specific laboratory conditions.

- Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a stirred suspension of Lithium Aluminum Hydride ( $\text{LiAlH}_4$ , ~2.0 equivalents) in anhydrous tetrahydrofuran (THF).
- Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. Dissolve 6-bromo-3,3-dimethylindolin-2-one (1.0 equivalent) in anhydrous THF and add it dropwise to the  $\text{LiAlH}_4$  suspension over 30-60 minutes. Causality Note: Slow, cooled addition is critical to manage the highly exothermic reaction and prevent side reactions.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching/Workup: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water dropwise to quench the excess  $\text{LiAlH}_4$ , followed by 15% aqueous NaOH, and then more water. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts into a filterable solid. Trustworthiness Note: A self-validating workup ensures that the hazardous excess reducing agent is safely neutralized and the inorganic byproducts are easily removed.
- Isolation and Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure. The crude residue can then be purified by silica gel column chromatography to yield the pure **6-Bromo-3,3-dimethylindoline**.

## Applications in Medicinal Chemistry and Drug Discovery

The true value of **6-Bromo-3,3-dimethylindoline** lies in its application as a versatile scaffold for building complex molecules with therapeutic potential. The indole scaffold and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[\[11\]](#)



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Caption: Use of **6-Bromo-3,3-dimethylindoline** as a scaffold in drug discovery.

The workflow above illustrates the central role of this molecule. The C6-Br bond is the key site for diversification. For example:

- Anticancer Agents: By coupling various boronic acids via the Suzuki reaction, researchers can explore how different aromatic and heteroaromatic substituents at the 6-position influence cytotoxicity against cancer cell lines.
- Neurological Drugs: The indoline core mimics the structure of neurotransmitters like serotonin. N-arylation or N-alkylation via the Buchwald-Hartwig reaction can generate ligands for various receptors in the central nervous system.
- Antimicrobial Agents: The scaffold can be elaborated to mimic natural bromoindole alkaloids, which have shown potent antimicrobial activity.<sup>[11]</sup>

## Safety, Handling, and Storage

Disclaimer: A specific Material Safety Data Sheet (MSDS) for **6-Bromo-3,3-dimethylindoline** is not readily available. The following recommendations are based on best practices for

handling related halogenated aromatic amines and indoles.

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Toxicology: Halogenated aromatic compounds should be treated as potentially toxic and irritants. Avoid inhalation of dust and direct contact with skin and eyes.
- Storage: As recommended by suppliers, store the compound in a tightly sealed container in a cool, dry place, protected from light.<sup>[1][2]</sup> A refrigerator at 4°C is suitable.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter the drainage system.

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